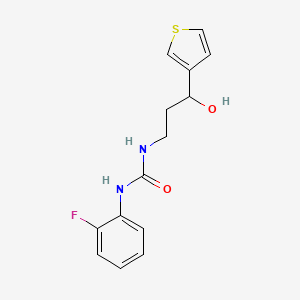![molecular formula C17H17ClN4O2S B2493640 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione CAS No. 306733-01-7](/img/structure/B2493640.png)
7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, also known as clofarabine, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer therapy. This compound has a unique chemical structure that allows it to selectively target cancer cells, making it a promising candidate for the development of new cancer treatments. In
Mécanisme D'action
Clofarabine is a purine nucleoside analog that is incorporated into DNA during replication. Once incorporated, it inhibits DNA synthesis by blocking the action of DNA polymerase. This results in the accumulation of DNA damage and the induction of apoptosis in cancer cells. Clofarabine has also been shown to inhibit ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
Clofarabine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit DNA synthesis, and inhibit ribonucleotide reductase. It has also been shown to have immunosuppressive effects, making it a potential treatment for autoimmune diseases. Clofarabine has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
Clofarabine has a number of advantages for lab experiments. It is a potent inhibitor of DNA synthesis and has been extensively studied for its anti-cancer effects. However, it also has some limitations. It has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some cases. Additionally, it can be toxic to normal cells, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of future directions for research on 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione. One area of research is the development of new analogs that may be more effective and less toxic than 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione. Another area of research is the identification of biomarkers that can predict which patients will respond best to 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione treatment. Additionally, researchers are exploring the use of 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the use of 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione for the treatment of autoimmune diseases.
Méthodes De Synthèse
Clofarabine is synthesized from 2-chloroadenosine, which is first converted to 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (CFA). CFA is then treated with sodium hydride and 2-butenyl bromide to form 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione. This synthesis method has been optimized to produce high yields of pure 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione.
Applications De Recherche Scientifique
Clofarabine has been extensively studied for its potential applications in cancer therapy. It has been shown to be effective against a variety of cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS). Clofarabine works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have immunosuppressive effects, making it a potential treatment for autoimmune diseases.
Propriétés
IUPAC Name |
7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-7-5-6-8-12(11)18/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMNVRVMDBOMTC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2E)-but-2-en-1-yl]-8-[(2-chlorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

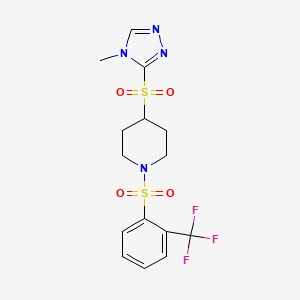
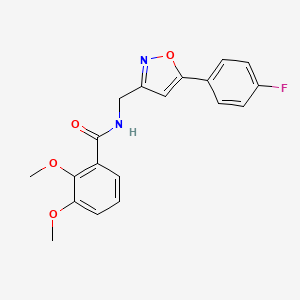
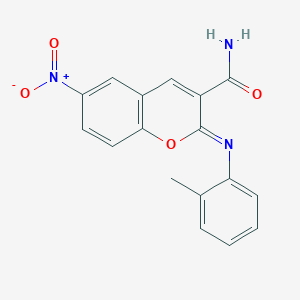
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
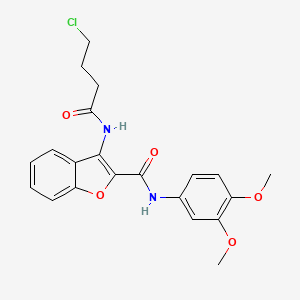

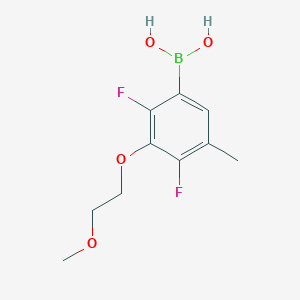


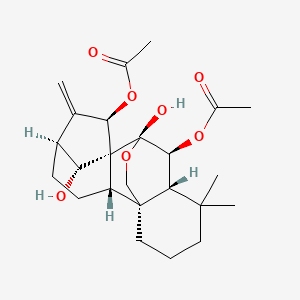
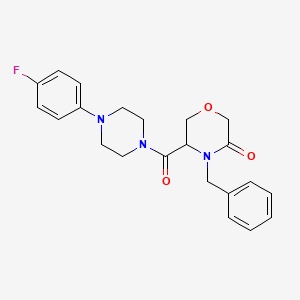
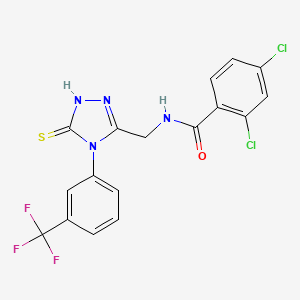
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
